molecular formula C10H13NOS B8526310 Dicyclopropyl(1,3-thiazol-2-yl)methanol

Dicyclopropyl(1,3-thiazol-2-yl)methanol

Cat. No.: B8526310
M. Wt: 195.28 g/mol
InChI Key: RJQSEHYLMCTUAK-UHFFFAOYSA-N
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Description

Dicyclopropyl(1,3-thiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole core substituted with two cyclopropyl groups and a methanol moiety. Its molecular formula is deduced as C₁₀H₁₃NOS, with a molecular weight of 211.28 g/mol.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

dicyclopropyl(1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C10H13NOS/c12-10(7-1-2-7,8-3-4-8)9-11-5-6-13-9/h5-8,12H,1-4H2

InChI Key

RJQSEHYLMCTUAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)(C3=NC=CS3)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dicyclopropyl groups distinguish it from simpler analogs like (1-Thiazol-2-yl-cyclopropyl)-methanol, likely increasing steric hindrance and lipophilicity .
  • Compared to benzothiazole derivatives (e.g., ), the thiazole core in the target compound may reduce aromaticity but retain hydrogen-bonding capacity via the methanol group .

Insights :

  • The target compound’s synthesis may involve cyclopropane introduction via Grignard reagents or transition metal catalysis, followed by thiazole functionalization.
  • highlights triethylamine as a catalyst for thiazole-based condensations, suggesting similar conditions could apply .

Physicochemical Properties

  • Crystallography : Tools like SHELX () are critical for resolving structural details, particularly for strained cyclopropane moieties .
  • Lipophilicity: The dicyclopropyl groups likely increase logP compared to mono-cyclopropyl or phenyl-substituted analogs, impacting membrane permeability .

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